1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one
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Overview
Description
1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one is a synthetic organic compound that features both phenolic and pyridinyl groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 2-mercaptopyridine.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dihydroxybenzaldehyde and 2-mercaptopyridine in the presence of a suitable catalyst, such as an acid or base.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Automation: Implementing automated systems for precise control of reaction parameters and product isolation.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The pyridinyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroxyphenyl)-2-(pyridin-3-ylsulfanyl)ethan-1-one: Similar structure but with the pyridinyl group at a different position.
1-(3,4-dihydroxyphenyl)-2-(pyridin-4-ylsulfanyl)ethan-1-one: Another positional isomer with the pyridinyl group at the 4-position.
Uniqueness
1-(3,4-dihydroxyphenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-10-5-4-9(7-11(10)16)12(17)8-18-13-3-1-2-6-14-13/h1-7,15-16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBVHNUDZBQSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)C2=CC(=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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